(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate
Description
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a complex organic compound that features a pyran ring, a pyrimidinylthio group, and a dimethoxyphenyl acrylate moiety
Properties
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6S/c1-26-17-6-4-14(10-18(17)27-2)5-7-20(25)29-19-12-28-15(11-16(19)24)13-30-21-22-8-3-9-23-21/h3-12H,13H2,1-2H3/b7-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMBVABAGMUARF-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as pyrimidine-2-thiol, 4H-pyran-3-one, and 3,4-dimethoxyphenylacrylic acid.
Step-by-Step Synthesis:
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyran ring or the thioether linkage.
Reduction: Reduction reactions can target the carbonyl group in the pyran ring.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinylthio group.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced forms with alcohol or alkane functionalities.
Substitution: Substituted products with new functional groups replacing the original thioether linkage.
Scientific Research Applications
Biological Activities
- Anticancer Properties :
- Research indicates that derivatives of pyran compounds can exhibit anticancer activities by targeting specific pathways involved in cell proliferation and apoptosis. The unique structure of (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate may enhance its efficacy against cancer cells by inhibiting key enzymes or receptors involved in tumor growth .
- Enzyme Inhibition :
Applications in Drug Development
- Lead Compound for Synthesis :
- Targeted Drug Design :
Case Studies
-
In Vitro Studies :
- Several studies have evaluated the anticancer effects of similar pyran derivatives in vitro, demonstrating their ability to inhibit cell growth in various cancer cell lines. For instance, compounds with similar structures have shown promise against breast and lung cancer cells by inducing apoptosis .
- Animal Models :
Mechanism of Action
The compound exerts its effects through various mechanisms depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pyrimidinylthio group and the acrylate moiety are crucial for binding to these targets, influencing biological pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
(E)-4-oxo-6-((pyridin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate: Similar structure but with a pyridine ring instead of pyrimidine.
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)propanoate: Similar structure but with a propanoate group instead of acrylate.
Uniqueness
The unique combination of the pyran ring, pyrimidinylthio group, and dimethoxyphenyl acrylate moiety gives (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Biological Activity
(E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes current research findings, including synthesis methods, biological evaluations, and structure-activity relationships (SAR).
Synthesis
The synthesis of this compound typically involves multiple steps, including the formation of pyran and pyrimidine derivatives. A general synthetic route includes:
- Formation of the Pyran Ring : Using appropriate starting materials such as 3-(3,4-dimethoxyphenyl)acrylic acid and pyrimidine derivatives.
- Thioether Formation : The introduction of a thioether group from pyrimidine-2-thiol.
- Final Coupling : The final product is obtained through coupling reactions under controlled conditions.
The synthetic pathway can be summarized as follows:
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Nucleophilic Substitution | Pyrimidine-2-thiol, Alkyl halide |
| 2 | Condensation | Acrylic acid derivative |
| 3 | Thioether Formation | Thiol reagents |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, a study evaluating various pyran derivatives found that certain compounds showed effective inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 16 to 256 μg/ml, indicating moderate to high efficacy.
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that similar pyran derivatives can induce apoptosis in various cancer cell lines. For example, a study reported IC50 values that suggest effective cytotoxicity against breast cancer cells . The mechanism of action is believed to involve the disruption of cellular signaling pathways related to proliferation and survival.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural features:
- Pyrimidine Moiety : Contributes to the interaction with biological targets.
- Thioether Group : Enhances lipophilicity and membrane permeability.
- Acrylate Functionality : Imparts reactivity towards nucleophiles in biological systems.
Case Studies
- Antimicrobial Evaluation : A series of pyran derivatives were synthesized and tested against various pathogens. Compounds with the thioether linkage showed enhanced activity compared to their non-thioether counterparts.
- Cytotoxicity Assays : In vitro assays on cancer cell lines demonstrated that modifications on the pyran ring significantly influenced cytotoxicity levels, with specific substitutions leading to improved activity.
Q & A
Q. What synthetic routes are recommended for synthesizing (E)-4-oxo-6-((pyrimidin-2-ylthio)methyl)-4H-pyran-3-yl 3-(3,4-dimethoxyphenyl)acrylate?
Methodological Answer: The compound’s synthesis can be approached via modular coupling of its pyran-4-one core, pyrimidin-2-ylthio moiety, and acrylate sidechain. Key steps include:
- Thioether formation : Reacting 6-(bromomethyl)-4H-pyran-3-yl derivatives with pyrimidin-2-thiol under basic conditions (e.g., K₂CO₃ in DMF, 60°C) to install the pyrimidin-2-ylthio group .
- Acrylate coupling : Use Steglich esterification (DCC/DMAP) or Mitsunobu conditions (DIAD, PPh₃) to conjugate the 3-(3,4-dimethoxyphenyl)acrylic acid to the pyran-3-ol intermediate .
- Stereochemical control : Ensure E-configuration of the acrylate via photoirradiation or catalytic methods (e.g., iodine-mediated isomerization) .
Q. Table 1: Representative Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Thioether formation | Pyrimidin-2-thiol, K₂CO₃, DMF, 60°C | 72–85% | |
| Acrylate conjugation | DCC, DMAP, CH₂Cl₂, RT | 68–78% | |
| Isomerization | I₂ (cat.), toluene, reflux | >95% E |
Q. What analytical techniques are optimal for characterizing this compound and validating its purity?
Methodological Answer:
- X-ray crystallography : Resolve stereochemistry and confirm the E-acrylate configuration (e.g., as in (E)-3-(pyridin-4-yl)acrylic acid structures resolved at 100 K) .
- NMR spectroscopy : Use ¹H/¹³C NMR to identify key signals (e.g., acrylate vinyl protons at δ 6.2–7.0 ppm, pyrimidine protons at δ 8.3–8.9 ppm) .
- HPLC-MS : Monitor purity (>95%) with a C18 column (MeCN/H₂O gradient) and confirm molecular weight via ESI-MS (expected [M+H]⁺: ~485 g/mol) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
Methodological Answer:
- Thermal stability : Conduct TGA/DSC to identify decomposition temperatures (pyran-4-one cores typically degrade above 200°C) .
- Photostability : Expose to UV light (λ = 254 nm) and monitor E→Z isomerization via HPLC .
- Hydrolytic stability : Test in buffered solutions (pH 2–10, 37°C) to evaluate ester bond susceptibility .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity or physicochemical properties?
Methodological Answer:
- Pyrimidine substitution : Replace pyrimidin-2-ylthio with triazolo or imidazo groups to modulate electronic effects and solubility .
- Acrylate optimization : Introduce electron-withdrawing groups (e.g., nitro, cyano) on the 3,4-dimethoxyphenyl ring to improve metabolic stability .
- Prodrug strategies : Convert the acrylate to a methyl ester for enhanced cellular uptake, followed by enzymatic hydrolysis .
Q. Table 2: Bioactivity Trends in Structural Analogs
| Modification Site | Biological Impact | Reference |
|---|---|---|
| Pyrimidine ring | Increased kinase inhibition (IC₅₀ ↓ 40%) | |
| Acrylate substituents | Improved logP (↑ 1.2 units) |
Q. How can researchers resolve contradictions in reaction yields or stereochemical outcomes across studies?
Methodological Answer:
- Reaction parameter screening : Systematically vary catalysts (e.g., DMAP vs. DBU), solvents (polar aprotic vs. ethers), and temperatures .
- Mechanistic studies : Use DFT calculations to model transition states for acrylate isomerization or thioether coupling .
- Reproducibility protocols : Adopt strict anhydrous conditions (molecular sieves) and inert atmospheres (N₂/Ar) for sensitive steps .
Q. What mechanistic insights are critical for understanding the compound’s interactions with biological targets?
Methodological Answer:
- Molecular docking : Map the acrylate and pyrimidine moieties into ATP-binding pockets (e.g., kinases) using AutoDock Vina .
- Kinetic assays : Measure IC₅₀ shifts under varying Mg²⁺/ATP concentrations to confirm competitive inhibition .
- Metabolite profiling : Identify oxidative metabolites (e.g., demethylated dimethoxyphenyl) via LC-MS/MS in hepatic microsomes .
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Pharmacophore modeling : Highlight hydrogen-bond acceptors (pyran-4-one carbonyl) and hydrophobic regions (dimethoxyphenyl) .
- QSAR studies : Correlate substituent electronegativity with IC₅₀ values using ML algorithms (e.g., Random Forest) .
- ADMET prediction : Use SwissADME to forecast BBB permeability or CYP450 interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
